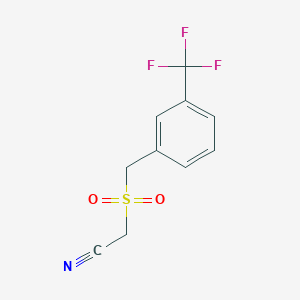![molecular formula C9H7NO2 B062566 4-Acetylfuro[3,2-c]pyridine CAS No. 193750-71-9](/img/structure/B62566.png)
4-Acetylfuro[3,2-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetylfuro[3,2-c]pyridine is a heterocyclic compound that has attracted significant attention in scientific research due to its diverse biological activities. This compound belongs to the family of furo[3,2-c]pyridines, which are known for their potential as anticancer, anti-inflammatory, and antimicrobial agents.
Mecanismo De Acción
The mechanism of action of 4-Acetylfuro[3,2-c]pyridine is not fully understood. However, studies have suggested that this compound exerts its biological activities by modulating various cellular pathways. For instance, 4-Acetylfuro[3,2-c]pyridine induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins. Moreover, this compound inhibits the production of pro-inflammatory cytokines by suppressing the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-Acetylfuro[3,2-c]pyridine exerts various biochemical and physiological effects. For instance, this compound has been reported to inhibit the growth and proliferation of cancer cells by inducing apoptosis. Moreover, 4-Acetylfuro[3,2-c]pyridine has been reported to possess anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. Additionally, this compound has been reported to possess antimicrobial activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-Acetylfuro[3,2-c]pyridine in lab experiments is its diverse biological activities, which make it a potential candidate for drug development. Moreover, the synthesis of this compound is relatively simple and can be achieved through various methods. However, one of the limitations of using 4-Acetylfuro[3,2-c]pyridine in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of 4-Acetylfuro[3,2-c]pyridine. Firstly, further studies are needed to elucidate the mechanism of action of this compound. Secondly, the potential of 4-Acetylfuro[3,2-c]pyridine as a therapeutic agent for various diseases, such as cancer and inflammation, needs to be explored further. Thirdly, the development of novel synthesis methods for this compound may enhance its bioavailability and efficacy. Finally, the structure-activity relationship of 4-Acetylfuro[3,2-c]pyridine needs to be investigated further to identify more potent analogs.
Conclusion
In conclusion, 4-Acetylfuro[3,2-c]pyridine is a heterocyclic compound that possesses diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial activities. The synthesis of this compound can be achieved through various methods, and it has been extensively studied for its potential as a therapeutic agent. Further studies are needed to elucidate the mechanism of action of this compound, explore its potential as a therapeutic agent, develop novel synthesis methods, and identify more potent analogs.
Métodos De Síntesis
The synthesis of 4-Acetylfuro[3,2-c]pyridine can be achieved through various methods, including the reaction of 2-aminofuran with acetylacetone in the presence of a catalyst, such as p-toluenesulfonic acid. Another method involves the reaction of 2-aminofuran with ethyl acetoacetate in the presence of a base, such as potassium carbonate. The yield of 4-Acetylfuro[3,2-c]pyridine using these methods ranges from 60% to 80%.
Aplicaciones Científicas De Investigación
4-Acetylfuro[3,2-c]pyridine has been extensively studied for its biological activities. It has been reported to possess anticancer activity by inhibiting the growth and proliferation of cancer cells. Studies have shown that 4-Acetylfuro[3,2-c]pyridine induces apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Moreover, 4-Acetylfuro[3,2-c]pyridine has been reported to possess antimicrobial activity against various bacteria and fungi.
Propiedades
Número CAS |
193750-71-9 |
|---|---|
Nombre del producto |
4-Acetylfuro[3,2-c]pyridine |
Fórmula molecular |
C9H7NO2 |
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
1-furo[3,2-c]pyridin-4-ylethanone |
InChI |
InChI=1S/C9H7NO2/c1-6(11)9-7-3-5-12-8(7)2-4-10-9/h2-5H,1H3 |
Clave InChI |
QLKKZHVYCXYFSV-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NC=CC2=C1C=CO2 |
SMILES canónico |
CC(=O)C1=NC=CC2=C1C=CO2 |
Sinónimos |
Ethanone, 1-furo[3,2-c]pyridin-4-yl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



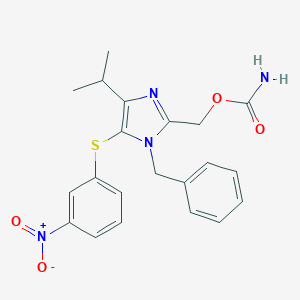
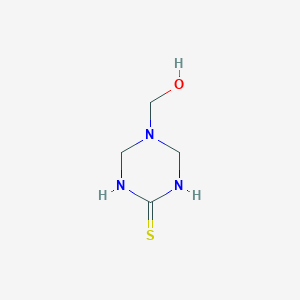
![7-[3-Iodoprop-2-enyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B62488.png)

![4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine](/img/structure/B62498.png)
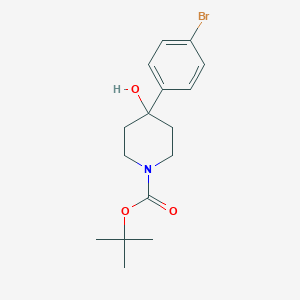
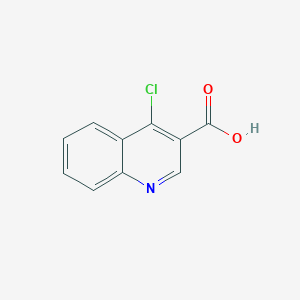
![5,6-Dihydro-4H-thieno[3,4-c]pyrrole-1-carbonitrile](/img/structure/B62507.png)
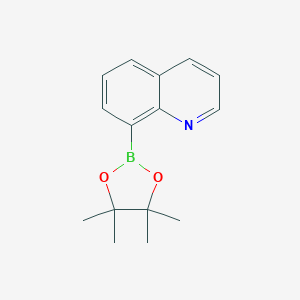
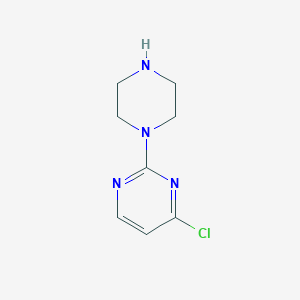
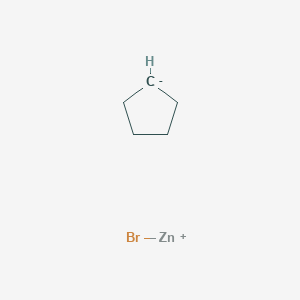
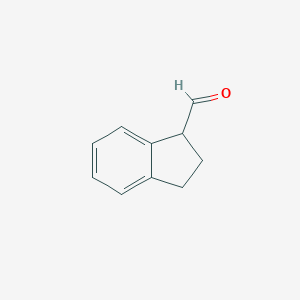
![2-Amino-4-[2-chloro-5-(trifluoromethyl)phenylamino]-1,3,5-triazine](/img/structure/B62517.png)
